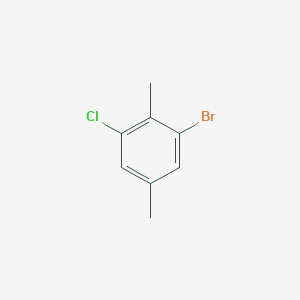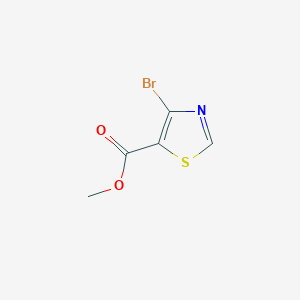![molecular formula C14H12F3NO3S B6359336 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97% CAS No. 710291-56-8](/img/structure/B6359336.png)
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, or 4-MOM-TFPBSA, is an organosulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents and has a melting point of 115-117 °C. 4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure.
Scientific Research Applications
4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry. In addition, 4-MOM-TFPBSA has been used as a substrate in enzyme-catalyzed reactions, as a stabilizing agent in the synthesis of proteins, and as a ligand in the preparation of metal complexes.
Mechanism of Action
4-MOM-TFPBSA has been found to act as a reversible inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-MOM-TFPBSA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety. It has also been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
4-MOM-TFPBSA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and organic solvents, and it has a low melting point. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, 4-MOM-TFPBSA can be toxic if inhaled or ingested, and it can be irritating to the skin and eyes.
Future Directions
The use of 4-MOM-TFPBSA in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include its use in drug development, as a substrate in enzyme-catalyzed reactions, and as a ligand in the preparation of metal complexes. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, 4-MOM-TFPBSA could be used as a tool in the development of new synthetic methods and catalysts.
Synthesis Methods
4-MOM-TFPBSA can be synthesized in a variety of ways. The most common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)phenylboronic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide, and yields the desired product in good yield.
properties
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIAWHMKWEQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



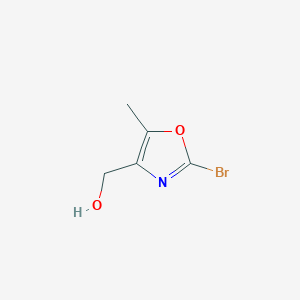


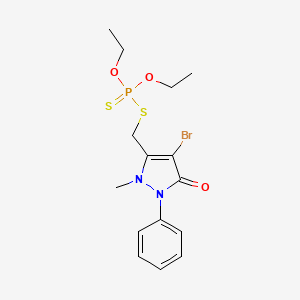

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
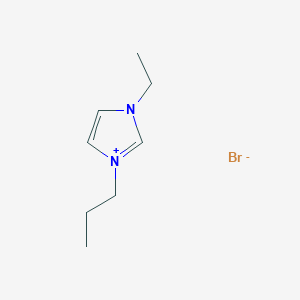
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
